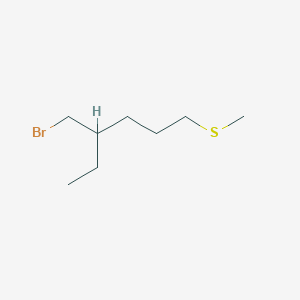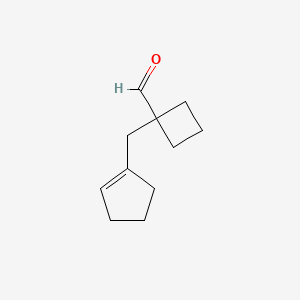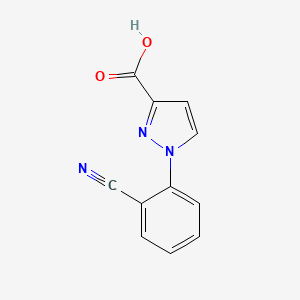
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is also known by its IUPAC name, 4-(2-amino-1,1-dimethylethyl)tetrahydro-2H-pyran-4-ol . This compound is typically found in a powder form and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on the target enzymes, leading to changes in their conformation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: An organic compound with the formula H2NC(CH3)2CH2OH, used as a buffer and precursor to other organic compounds.
(1-Amino-2-methylpropan-2-yl)(methyl)amine: A related compound with similar structural features and applications.
Uniqueness
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran ring structure differentiates it from other similar compounds, providing unique reactivity and interaction profiles in various applications .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
4-(1-amino-2-methylpropan-2-yl)-3-methyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-8-6-13-5-4-10(8,12)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3 |
Clé InChI |
NLVPKYJQIOOEEF-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC1(C(C)(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


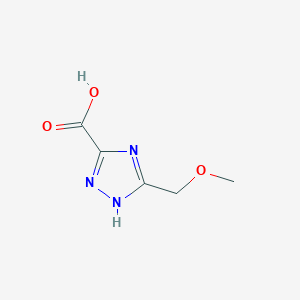
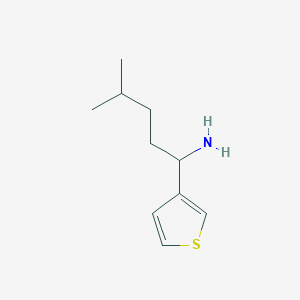
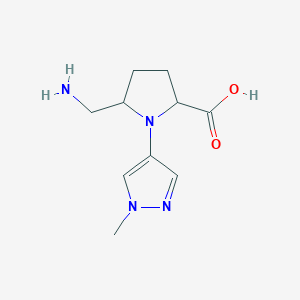
methanol](/img/structure/B13235325.png)
![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![1-tert-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13235339.png)
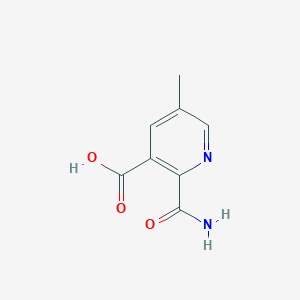
![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)
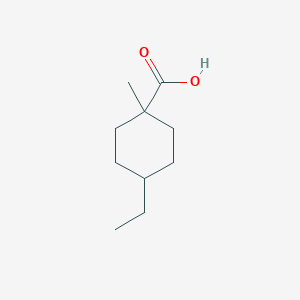
![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
![3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13235369.png)
